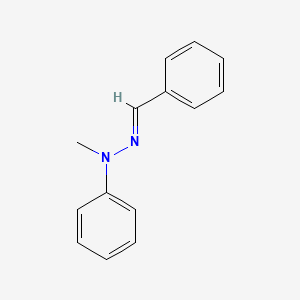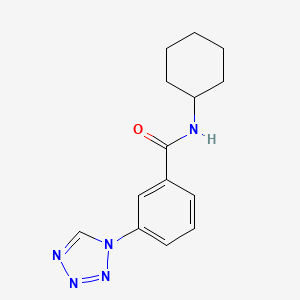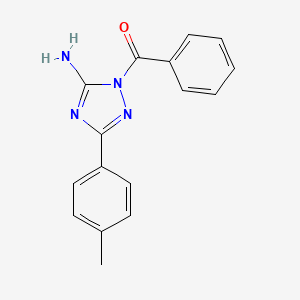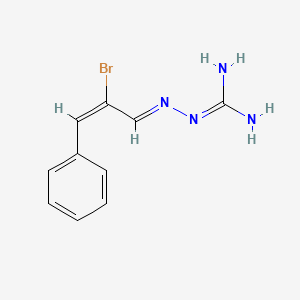
2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazinecarboximidamide, also known as BRPPI, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazinecarboximidamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways within cells. This inhibition can lead to a variety of biological effects, including the suppression of inflammation and the promotion of cell death in cancer cells.
Biochemical and Physiological Effects:
2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazinecarboximidamide has been found to exhibit a variety of biochemical and physiological effects in vitro and in vivo. These effects include the suppression of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazinecarboximidamide in lab experiments is its ability to exhibit a variety of biological effects, making it a versatile tool for studying various cellular processes. However, one limitation of using 2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazinecarboximidamide is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazinecarboximidamide. One area of interest is the development of more potent and selective analogs of this compound for use in drug discovery. Additionally, further studies are needed to better understand the mechanism of action of 2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazinecarboximidamide and its potential applications in various disease models. Finally, more research is needed to determine the safety and toxicity profile of this compound in vivo, which will be important for its potential use in clinical settings.
Méthodes De Synthèse
The synthesis of 2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazinecarboximidamide involves the reaction of 2-bromo-3-phenylacrylonitrile with hydrazine hydrate in the presence of a catalyst. This reaction results in the formation of the desired compound, which can then be purified and used for further research.
Applications De Recherche Scientifique
2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazinecarboximidamide has been studied for its potential applications in a variety of scientific fields, including pharmacology, biochemistry, and molecular biology. This compound has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Propriétés
IUPAC Name |
2-[(E)-[(E)-2-bromo-3-phenylprop-2-enylidene]amino]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4/c11-9(7-14-15-10(12)13)6-8-4-2-1-3-5-8/h1-7H,(H4,12,13,15)/b9-6+,14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIUQXTZAHCMAP-GTXFBGKMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=NN=C(N)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C=N\N=C(N)N)/Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-[(E)-2-bromo-3-phenylprop-2-enylidene]amino]guanidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5796646.png)
![2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5796653.png)
![N'-[(2-methylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5796655.png)
![5-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5796660.png)
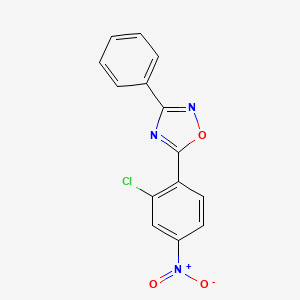
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5796665.png)
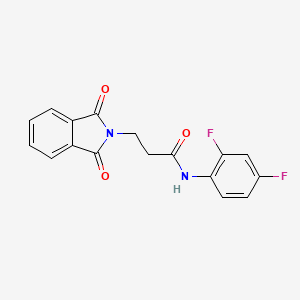
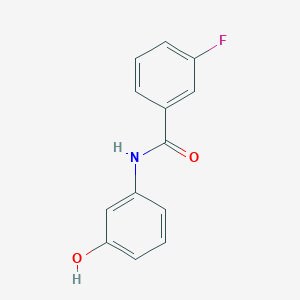
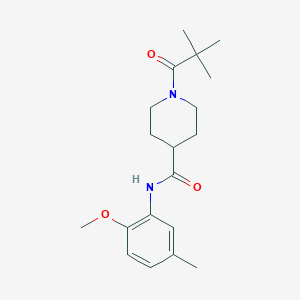
![3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5796709.png)

